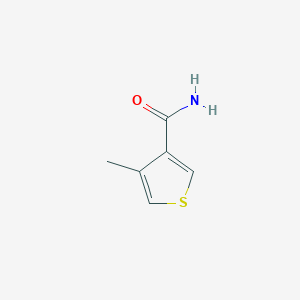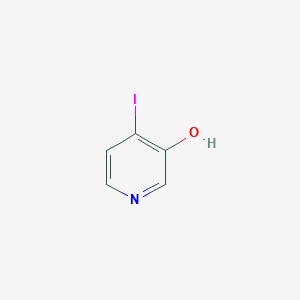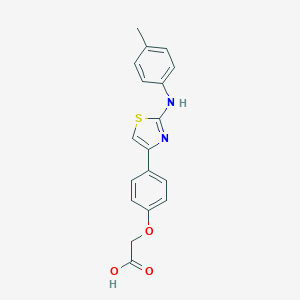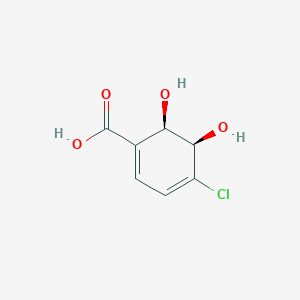
Chlorodiisobutyloctadecylsilane
Overview
Description
Chlorodiisobutyloctadecylsilane (CDBOS) is an organosilicon compound used in the synthesis of diverse materials. It is a colorless liquid with a boiling point of 97°C (206°F) and a melting point of -20°C (-4°F). CDBOS is a member of the family of organosilicon compounds known as silanes and is used in a variety of applications, including the synthesis of polymers materials, chemical sensors, and catalysts. CDBOS is also used as a surfactant, emulsifier, and dispersant in the production of coatings, adhesives, and lubricants.
Scientific Research Applications
Chloroquine and COVID-19: Studies have shown the potential benefit of chloroquine, a widely used antimalarial drug, in treating patients infected by the novel coronavirus (SARS-CoV-2) (Touret & de Lamballerie, 2020).
Anticarcinogenic Properties of Chlorophylls: Chlorophylls, chlorins, and other porphyrins have been clinically used for years, including in photodynamic therapy of tumors. They have shown anti-mutagenic activity and protection against various intermediate biomarkers of cancer in vivo (Dashwood, 1997).
Nanoparticles for Controlled Delivery of Chlorhexidine: Research into the development of strategies for controlled, sustained topical delivery of chlorhexidine using nanoparticle technology has shown promising results (Garner & Barbour, 2015).
Phototreatment of Cutaneous Manifestations with Chlorin Derivatives: Chlorin, phthalocyanines, and porphyrins derivatives are used as photosensitizers in photodynamic therapy for treating various pathologies, including major skin diseases (de Annunzio et al., 2019).
Antimicrobial Activity of Chlorhexidine: Chlorhexidine is widely used as an antiseptic, especially in dentistry. It exhibits strong biocidal activity against various microorganisms, but its use also raises concerns about cytotoxicity and the emergence of resistant strains (Karpiński & Szkaradkiewicz, 2015).
Safety and Hazards
Chlorodiisobutyloctadecylsilane is classified as a skin corrosive and causes serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. In case of exposure, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Properties
IUPAC Name |
chloro-bis(2-methylpropyl)-octadecylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMXXRLSKVGVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408131 | |
| Record name | Chlorodiisobutyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162578-86-1 | |
| Record name | Chlorodiisobutyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiisobutyloctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)
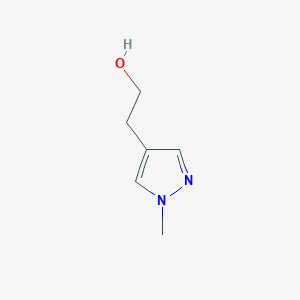
![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)

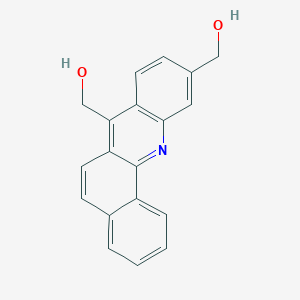

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
